4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
Overview
Description
4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a highly intricate biomedicine marvel with extraordinary glycosylation capabilities, often harnessed in intricate carbohydrate synthesis . It is an important intermediate in the preparation of various sugars .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is C20H21N3O6 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside are not available, it is known to have extraordinary glycosylation capabilities and is often harnessed in intricate carbohydrate synthesis .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is 399.40 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis of Novel Derivatives
A study reported the synthesis of a glycoside lactone derivative with a 2-C-unsaturated diester substituent from methyl 4,6-O-benzylidene-alpha-D-2-ketoglucopyranoside, highlighting the compound's chair-chair conformation and its planar five-membered ring fused to the glucopyranoside ring (Zhang et al., 2001). This illustrates the compound's potential in the development of new molecules with unique structures and functionalities.
Glycosylation Techniques
Research has demonstrated the compound's role in glycosylation techniques. For instance, the concise synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside showcases its application in producing azido sugars, which are crucial intermediates in carbohydrate chemistry (Popelová et al., 2005).
Regioselective Deoxygenation
A novel method for the regioselective deoxygenation of methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-glucopyranoside, leading to the syntheses of 2,6-dideoxypyranoses, 3,6-dideoxypyranoses, and their azido (amino) analogs, indicates the compound's utility in synthesizing structurally diverse sugars (Chang et al., 2001).
Stereoselective Synthesis
Investigations into unusual α-glycosylation with galactosyl donors capable of neighboring group participation demonstrate the compound's role in achieving α-stereoselectivity in glycosylation reactions, offering a pathway to synthesizing glycosides with controlled stereochemistry (Chen & Kong, 2003).
Mimetics Synthesis
The synthesis of a C-linked hyaluronic acid disaccharide mimetic using a compound derived from 4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside underscores its application in creating biologically relevant mimetics, which could have implications in biomedical research (Ren et al., 2007).
properties
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-13-7-9-14(10-8-13)27-20-16(22-23-21)17(24)18-15(28-20)11-26-19(29-18)12-5-3-2-4-6-12/h2-10,15-20,24H,11H2,1H3/t15-,16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPARKYIRRSBS-BZIXAJQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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